Adenosine, 2',3'-dideoxy-2'-(hydroxymethyl)-

Anti-HIV Nucleoside Analog Structure-Activity Relationship

Adenosine, 2',3'-dideoxy-2'-(hydroxymethyl)- (CAS 130469-39-5) is a synthetic dideoxynucleoside analog belonging to the purine nucleoside class, with the molecular formula C11H15N5O3 and a molecular weight of 265.27 g/mol. It features a 2'-C-hydroxymethyl substitution on the 2',3'-dideoxyribose sugar scaffold, distinguishing it from both the parent compound 2',3'-dideoxyadenosine (ddA) and its regioisomer bearing a 3'-hydroxymethyl group (CAS 130469-38-4).

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
CAS No. 130469-39-5
Cat. No. B11849517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2',3'-dideoxy-2'-(hydroxymethyl)-
CAS130469-39-5
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1C(C(OC1CO)N2C=NC3=C(N=CN=C32)N)CO
InChIInChI=1S/C11H15N5O3/c12-9-8-10(14-4-13-9)16(5-15-8)11-6(2-17)1-7(3-18)19-11/h4-7,11,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,11+/m0/s1
InChIKeySIRHZFXKEYTDJL-OKTBNZSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Adenosine, 2',3'-dideoxy-2'-(hydroxymethyl)- (CAS 130469-39-5) for Antiviral Research and Nucleic Acid Chemistry


Adenosine, 2',3'-dideoxy-2'-(hydroxymethyl)- (CAS 130469-39-5) is a synthetic dideoxynucleoside analog belonging to the purine nucleoside class, with the molecular formula C11H15N5O3 and a molecular weight of 265.27 g/mol . It features a 2'-C-hydroxymethyl substitution on the 2',3'-dideoxyribose sugar scaffold, distinguishing it from both the parent compound 2',3'-dideoxyadenosine (ddA) and its regioisomer bearing a 3'-hydroxymethyl group (CAS 130469-38-4) [1]. This compound has been investigated in the context of anti-HIV nucleoside analog discovery programs and as a protected synthetic intermediate for modified oligonucleotides [2][3].

Why 2',3'-Dideoxyadenosine or Its 3'-Hydroxymethyl Isomer Cannot Substitute for CAS 130469-39-5 in Research Applications


The position of the hydroxymethyl substituent on the dideoxyribose ring fundamentally alters the compound's biochemical and synthetic utility. The 2'-C-hydroxymethyl regioisomer (CAS 130469-39-5) presents a sterically and electronically distinct environment at the active site of HIV reverse transcriptase compared to the 3'-substituted analog (CAS 130469-38-4), as demonstrated by molecular modeling studies showing that extra hydroxymethyl substituents contribute negatively to enzyme binding [1]. Furthermore, the 2'-hydroxymethyl modification enables this compound to serve as a protected building block for 2',5'-ether linked oligonucleotides—an application inaccessible to the 3'-isomer due to regiospecific protection chemistry [2]. Generic substitution with unsubstituted 2',3'-dideoxyadenosine (ddA) fails to provide the synthetic handle necessary for oligonucleotide conjugation or the structure-activity relationship (SAR) information that the 2'-hydroxymethyl substitution uniquely provides.

Quantitative Differentiation Evidence: Adenosine, 2',3'-dideoxy-2'-(hydroxymethyl)- vs. Key Comparators


Regiochemical Differentiation: 2'-Hydroxymethyl vs. 3'-Hydroxymethyl Substitution Position

The target compound (CAS 130469-39-5) bears the hydroxymethyl group at the 2'-C position of the dideoxyribose ring, whereas its closest regioisomer (CAS 130469-38-4) bears it at the 3'-C position. Molecular modeling of structurally related ring-expanded oxetanocin A analogs demonstrated that the extra hydroxymethyl substituent contributes negatively to binding at the HIV reverse transcriptase active site, with the magnitude of this negative contribution depending on the specific stereochemical position [1]. This positional sensitivity indicates that the 2'- and 3'-substituted regioisomers are not functionally interchangeable in antiviral SAR studies.

Anti-HIV Nucleoside Analog Structure-Activity Relationship

Synthetic Utility: 2',5'-Ether Linked Oligonucleotide Building Block

Protected 2',3'-dideoxy-2'-hydroxymethyl nucleosides, including the adenosine derivative (CAS 130469-39-5), have been specifically synthesized as building blocks for the construction of 2',5'-ether linked oligonucleotides via a multi-step procedure starting from isopropylideneglycerol [1]. This application exploits the unique 2'-hydroxymethyl functionality as a synthetic handle for ether bond formation, enabling oligonucleotide connectivity patterns that are not accessible using unsubstituted 2',3'-dideoxyadenosine (ddA) or the 3'-hydroxymethyl regioisomer.

Oligonucleotide Synthesis Modified Nucleic Acids Chemical Biology

Anti-HIV Activity: Negative Impact of Hydroxymethyl Substitution on Enzyme Binding

In the carbocyclic analog series, the carbocyclic 2',3'-dideoxy-2'-C-hydroxymethyladenosine (compound 12 in Rosenquist et al., 1994) was tested for inhibition of HIV multiplication in the XTT assay on M4 cells and found to be inactive [1]. Molecular modeling studies by Tseng et al. (1991) on related ring-expanded oxetanocin A analogs indicated that while these compounds share a large common substructure with the potent anti-HIV drug dideoxyadenosine (ddA), the extra hydroxymethyl substituent may contribute negatively to the binding of these molecules to a critical enzyme (HIV reverse transcriptase), with the negative contribution being position-dependent [2]. This provides a mechanistic rationale for the observed lack of activity and informs SAR decisions.

Anti-HIV Reverse Transcriptase Molecular Modeling

Patent Coverage and Intellectual Property Differentiation

2'- or 3'-hydroxymethyl substituted nucleoside derivatives, including the adenosine analog, are explicitly claimed in patent families covering antiviral applications. US Patent 6,121,431 (Classon et al., 2000) and US Patent 5,747,473 (Classon et al., 1998) disclose nucleoside analogues wherein the 2'-hydroxyl or 3'-hydroxyl is substituted by a hydroxymethylene group, with demonstrated activities for inhibition of HIV multiplication [1][2]. Additionally, US Patent Application US20020055483 specifically claims 3'- or 2'-hydroxymethyl substituted nucleoside derivatives for the treatment of hepatitis virus infections [3]. This patent landscape provides intellectual property differentiation from generic ddA, which is off-patent.

Anti-HIV Hepatitis Nucleoside Prodrugs

Recommended Application Scenarios for Adenosine, 2',3'-dideoxy-2'-(hydroxymethyl)- (CAS 130469-39-5)


Structure-Activity Relationship (SAR) Studies of 2'-Modified Dideoxynucleoside Antiviral Agents

Researchers investigating the impact of 2'-position substitution on anti-HIV activity of dideoxyadenosine analogs should procure CAS 130469-39-5 as a key SAR probe. Molecular modeling evidence indicates that the extra hydroxymethyl substituent contributes negatively to HIV reverse transcriptase binding in a position-dependent manner [1], while the carbocyclic analog was confirmed inactive in the XTT/M4 cell-based HIV assay [2]. Pairing this compound with its 3'-regioisomer (CAS 130469-38-4) and unsubstituted ddA enables systematic mapping of steric and hydrogen-bonding requirements at the enzyme active site.

Synthesis of 2',5'-Ether Linked Modified Oligonucleotides

The protected form of CAS 130469-39-5 serves as a chiral building block for constructing oligonucleotides with 2',5'-ether internucleotide linkages, as demonstrated by Buchstaller et al. (1997) via a multi-step synthesis from isopropylideneglycerol [3]. This application is relevant to antisense oligonucleotide research, siRNA modification, and studies of non-natural nucleic acid backbone architectures. The 2'-hydroxymethyl functionality provides a unique synthetic handle not available with standard dideoxynucleosides.

Antiviral Screening Libraries Targeting Drug-Resistant HIV or Hepatitis Viruses

Given the patent coverage of 2'-hydroxymethyl substituted nucleoside derivatives for both HIV [4][5] and hepatitis virus infections [6], this compound is a relevant entry for antiviral screening libraries. The distinct substitution pattern may offer activity against nucleoside-resistant viral strains, and procurement of the authentic 2'-regioisomer (CAS 130469-39-5) ensures the correct stereochemistry for patent-relevant SAR exploration.

Negative Control Compound for Anti-HIV Nucleoside Drug Discovery

Based on the documented inactivity of the carbocyclic 2'-C-hydroxymethyl adenosine analog in the XTT/M4 HIV assay [2] and molecular modeling evidence of negative binding contributions [1], this compound (or its carbocyclic analog) can serve as a structurally matched negative control in anti-HIV nucleoside screening campaigns. This allows research teams to establish assay windows and confirm that observed activities of other 2'-modified analogs are due to specific structural features rather than non-specific effects.

Quote Request

Request a Quote for Adenosine, 2',3'-dideoxy-2'-(hydroxymethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.